
gamma Phe
Overview
Description
Gamma Phe is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality gamma Phe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about gamma Phe including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biosynthesis in Insects : Gamma-glu-phe is a crucial biosynthetic product in housefly larvae, essential for puparium formation. It provides a significant phenylalanine reservoir necessary for tanning cuticle proteins during sclerotization (Bodnaryk, 1970).
Effect of Gamma-Irradiation : Gamma-irradiation significantly reduces GDP concentration in fresh mushrooms, though it doesn't affect AMP, tyrosine, or phenylalanine levels (Sommer et al., 2010).
Milk Protein Synthesis : Phenylalanine and threonine oligopeptides are crucial for milk protein synthesis in bovine mammary epithelial cells. Peptide-bound amino acids are more efficiently used than free amino acids (Zhou et al., 2015).
Plant Development and Defense : Phenylalanine plays a critical role in organellar and tissue development, cell division, and defense mechanisms in plants. It also provides carbon and nitrogen nutrients (Perkowski & Warpeha, 2019).
Anti-Depressant Potential : Phenylalanine has shown potential as an anti-depressant and could be a candidate for clinical anti-depressant trials (Akram et al., 2020).
Role in Conifer Trees : Phenylalanine metabolism in conifers is key for carbon channeling, wood formation, and UV protection. It involves alternative pathways and a nitrogen recycling mechanism for growth (Pascual et al., 2016).
Phenylalanine Hydroxylase Deficiency : This deficiency can lead to various disorders, but appropriate treatment can prevent cognitive impairment and promote normal life (Mitchell et al., 2011).
Chiral Fluorescent Sensors : The H8-BINOL chiral fluorescent sensor with 1,2,3-triazole can effectively distinguish between d- and l-phenylalanine, aiding in identifying essential amino acids (Zhang et al., 2022).
Electrochemical Detection : Electrochemical sensors and biosensors are effective in detecting phenylalanine in biological fluids, providing important health status information (Dinu & Apetrei, 2020).
Metabolic Engineering in E. coli : Strategies to increase L-phenylalanine yield from glucose in Escherichia coli have been developed, achieving significant production levels (Báez-Viveros et al., 2004).
properties
IUPAC Name |
(4R)-4-azaniumyl-5-phenylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBAOHLJWLYLQE-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CCC(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



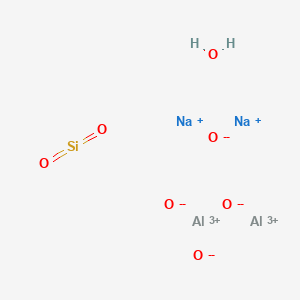
![8H-Indeno[1,2-d]oxazole, 2,2'-cyclopropylidenebis[3a,8a-dihydro-,(3aS,3'aS,8aR,8'aR)-](/img/structure/B8194894.png)


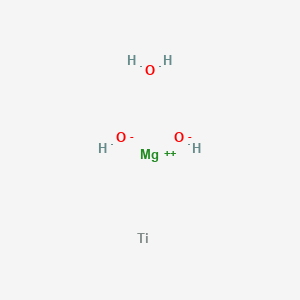
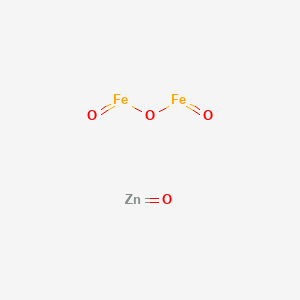
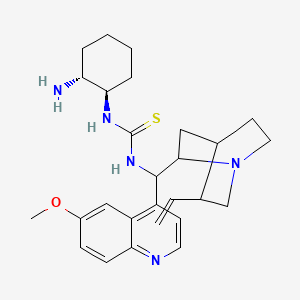
![4-[[(2E)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B8194941.png)
![Bis(1-adamantyl)-[6-(4-butyl-2,3,5,6-tetrafluorophenyl)-6-methoxy-2-phenyl-1,3,5-tri(propan-2-yl)cyclohexa-2,4-dien-1-yl]phosphane](/img/structure/B8194946.png)
![2,7,10,15-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8194953.png)

![NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B8194964.png)
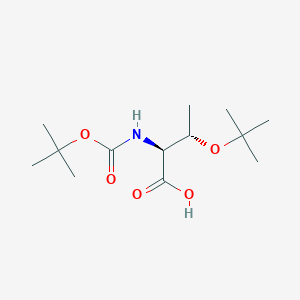
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid](/img/structure/B8194986.png)